5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline
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Overview
Description
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a pyrazolo[3,4-c]isoquinoline core structure, which is further substituted with a 4-chlorophenyl group and two methoxy groups at the 7th and 8th positions. The compound’s unique structure imparts it with significant potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate in the presence of a catalyst such as iodine . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which then undergoes [3+2]-cycloaddition to yield the desired pyrazolo[3,4-c]isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts, such as palladium or ruthenium, can facilitate the cyclization and coupling reactions required for the synthesis . Additionally, solvent-free or aqueous reaction conditions may be employed to enhance the environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline with a benzene ring fused to a pyridine ring.
Quinoline: Another heterocyclic aromatic compound with a similar structure to isoquinoline.
1-Benzylisoquinoline: The structural backbone in many naturally occurring alkaloids such as papaverine.
Uniqueness
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline is unique due to its specific substitution pattern and the presence of both a pyrazolo and isoquinoline ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-10-17-13-8-15(24-2)16(25-3)9-14(13)18(21-19(17)23-22-10)11-4-6-12(20)7-5-11/h4-9H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRSGZPHUDYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC(=C(C=C3C(=NC2=NN1)C4=CC=C(C=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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